1,4-Diazabicyclo[3.2.2]non-4-yl[5-[3-(trifluoromethyl)phenyl]-2-furanyl]methanone
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Overview
Description
NS6740, chemically known as 1,4-diazabicyclo[3.2.2]nonan-4-yl(5-(3-(trifluoromethyl)-phenyl)-furan-2-yl)methanone, is a silent agonist of the alpha7 nicotinic acetylcholine receptor. This compound has garnered significant attention due to its potential therapeutic applications, particularly in the field of anti-inflammatory treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of NS6740 involves multiple steps, starting with the preparation of the diazabicyclic nucleusThe reaction conditions typically involve the use of solvents like dimethyl sulfoxide and catalysts such as tetrakis(triphenylphosphine)palladium(0) .
Industrial Production Methods: While specific industrial production methods for NS6740 are not extensively documented, the synthesis generally follows the principles of medicinal chemistry, focusing on optimizing yield and purity through controlled reaction conditions and purification techniques .
Chemical Reactions Analysis
Types of Reactions: NS6740 primarily undergoes desensitization reactions when interacting with the alpha7 nicotinic acetylcholine receptor. This involves the stabilization of the receptor in a non-conducting state .
Common Reagents and Conditions: The synthesis of NS6740 involves reagents such as dimethyl sulfoxide, triethylamine, and tosyl chloride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major product of the synthesis is NS6740 itself, which is characterized by its ability to desensitize the alpha7 nicotinic acetylcholine receptor without activating it .
Scientific Research Applications
NS6740 has been extensively studied for its potential therapeutic applications. It has shown promise as an anti-inflammatory agent by reducing the secretion of tumor necrosis factor-alpha from microglia cells. Additionally, it has been effective in reducing inflammation in mouse models of peripheral neuropathy and tonic inflammatory pain . In the field of neuroscience, NS6740 is being explored for its potential to modulate the cholinergic anti-inflammatory pathway .
Mechanism of Action
NS6740 exerts its effects by binding to the alpha7 nicotinic acetylcholine receptor. Unlike traditional agonists, NS6740 does not open the ion channel but instead stabilizes the receptor in a desensitized state. This desensitization is crucial for its anti-inflammatory effects, as it promotes the metabotropic function of the receptor . The binding interactions involve a hydrogen bond with tyrosine and a cation-pi interaction, which are essential for its silent agonist activity .
Comparison with Similar Compounds
NS6740 is unique in its ability to desensitize the alpha7 nicotinic acetylcholine receptor without activating it. Similar compounds, such as GAT107 and PNU-120596, also target the alpha7 receptor but differ in their mechanisms of action. GAT107 is a positive allosteric modulator, while PNU-120596 enhances the receptor’s response to acetylcholine . These differences highlight the unique properties of NS6740 as a silent agonist.
List of Similar Compounds:- GAT107
- PNU-120596
- 1,1-diethyl-4-(4-(trifluoromethyl)phenyl)piperazin-1-ium iodide
Properties
Molecular Formula |
C19H19F3N2O2 |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
1,4-diazabicyclo[3.2.2]nonan-4-yl-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methanone |
InChI |
InChI=1S/C19H19F3N2O2/c20-19(21,22)14-3-1-2-13(12-14)16-4-5-17(26-16)18(25)24-11-10-23-8-6-15(24)7-9-23/h1-5,12,15H,6-11H2 |
InChI Key |
VSOWCIMCDKXVRC-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Canonical SMILES |
C1CN2CCC1N(CC2)C(=O)C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,4-diazabicyclo(3.2.2)nonan-4-yl(5-(3-(trifluoromethyl)phenyl)furan-2-yl)methanone A 793394 A-793394 A793394 NS 6740 NS-6740 NS6740 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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